4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the methoxyimino group and the pyrazolone ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dihydro-1H-pyrazol-5-one with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazolone ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazol-5-one: Lacks the methoxyimino group, resulting in different chemical properties.
4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
4-[(1E)-(ethoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one: Contains an ethoxyimino group, leading to variations in reactivity and applications.
Uniqueness
The presence of the methoxyimino group in 4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(E)-methoxyiminomethyl]-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-7-3-4-2-6-8-5(4)9/h2-4H,1H3,(H,8,9)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSJCGSBGHKRN-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C=NNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C=NNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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